N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzoyl group, a thiourea moiety, and a 2,3-dihydro-1,4-benzodioxin ring system
Mechanism of Action
Target of Action
The primary targets of N-Benzoyl-N’-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Thiourea are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
N-Benzoyl-N’-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Thiourea interacts with its targets by inhibiting their activity . The inhibition of cholinesterase prevents the breakdown of acetylcholine, a neurotransmitter, leading to increased levels of this neurotransmitter in the nervous system. On the other hand, the inhibition of lipoxygenase enzymes reduces the production of leukotrienes, which are involved in inflammatory responses.
Result of Action
The inhibition of cholinesterase and lipoxygenase enzymes by N-Benzoyl-N’-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Thiourea can lead to enhanced nerve signal transmission and reduced inflammation, respectively . These molecular and cellular effects can potentially be harnessed for therapeutic purposes, such as in the treatment of neurological disorders and inflammatory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under mild conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain pure N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea .
Industrial Production Methods
While specific industrial production methods for N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various acyl-substituted thioureas.
Scientific Research Applications
N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea: Similar structure but with a urea moiety instead of thiourea.
N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate: Contains a carbamate group instead of thiourea.
N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonamide: Features a sulfonamide group in place of thiourea.
Uniqueness
N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is unique due to the presence of both the thiourea moiety and the benzodioxin ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-15(11-4-2-1-3-5-11)18-16(22)17-12-6-7-13-14(10-12)21-9-8-20-13/h1-7,10H,8-9H2,(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIYSTOLEMJBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.